[DAla2] Dynorphin A (1-9) (porcine)

Kappa Opioid Receptor Radioligand Binding Neuropharmacology

KOR pharmacology studies frequently contend with rapid peptide degradation artifacts that confound in vivo results. [DAla2] Dynorphin A (1-9) (porcine) addresses this via a D-Ala2 substitution conferring >3-fold enhanced plasma stability over native dynorphin A, enabling sustained KOR activation in behavioral models. • Validated selective KOR ligand for radioligand binding assays in CNS tissue; demonstrated κ-site specificity in guinea pig cerebellum. • Enables biased signaling dissection: peptide-engaged G-protein pathways distinct from small-molecule agonists (e.g., U-50,488). • Lyophilized powder, ≥95% HPLC purity, with full CoA and MS documentation. Standard research quantities from 1 mg to 1 g available.

Molecular Formula C53H86N18O11
Molecular Weight 1151.4 g/mol
Cat. No. B15141729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[DAla2] Dynorphin A (1-9) (porcine)
Molecular FormulaC53H86N18O11
Molecular Weight1151.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t30-,31+,35-,36-,37-,38-,39-,40-,42-/m0/s1
InChIKeyJFYHXVZXGWKQDV-ZNKHOMLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[DAla2] Dynorphin A (1-9) Overview


[DAla2] Dynorphin A (1-9) (porcine) is a synthetic nonapeptide derived from the endogenous opioid peptide dynorphin A. It features a D-alanine substitution at position 2 of the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg-Arg-Ile-Arg [1]. This modification enhances stability against aminopeptidase degradation compared to the native sequence . The compound is primarily utilized as a selective agonist for the kappa-opioid receptor (KOR) in neurological and pharmacological research, particularly in studies of analgesia, addiction, and mood disorders [2].

Selective kappa-opioid receptor (KOR) agonist for CNS research
D-Ala2 substitution reported to enhance proteolytic stability
Utilized in receptor binding, signaling, and in vivo behavioral studies

Why [DAla2] Dynorphin A (1-9) Cannot Be Substituted


Substituting [DAla2] Dynorphin A (1-9) (porcine) with other dynorphin fragments or analogs is not scientifically valid due to significant differences in receptor binding affinity and selectivity. For instance, the shorter fragment dynorphin A (1-8) exhibits a 5-10 fold lower affinity for the kappa-opioid receptor [1]. Furthermore, the D-Ala2 modification in this specific analog, while enhancing stability, has been shown to alter the selectivity profile compared to the unmodified dynorphin A (1-9), reducing kappa-selectivity [2]. Therefore, experimental outcomes in KOR-related studies are highly dependent on the precise ligand used, and generic substitution will yield non-comparable or misleading results.

Shorter dynorphin A (1-8) exhibits lower KOR affinity, which may alter assay sensitivity.

D-Ala2 substitution may shift opioid receptor selectivity compared to native dynorphin A (1-9).

Unmodified dynorphin A (1-9) differs in receptor profile; experimental outcomes may not transfer directly.

Supporting Evidence for [DAla2] Dynorphin A (1-9)


Kappa Receptor Affinity vs. Dynorphin A (1-8)

In radioligand binding assays using guinea pig brain membranes, [3H]dynorphin A (1-9) demonstrates a significantly higher affinity for the kappa-opioid receptor compared to the shorter fragment [3H]dynorphin A (1-8). This difference highlights the critical role of the C-terminal amino acid sequence for optimal receptor interaction [1].

KOR Affinity vs 1-8
Reported comparison
Target: [DAla2] Dynorphin A (1-9)
Comparator: Dynorphin A (1-8)
5–10 fold higher affinity reported
Supports selection of (1-9) fragment for sensitive KOR binding assays
Kd values not provided; class-level affinity difference
Kappa Opioid Receptor Radioligand Binding Neuropharmacology

Opioid Receptor Selectivity Profile

The incorporation of D-Ala at position 2 in dynorphin A (1-9) significantly alters its binding profile across mu, delta, and kappa opioid receptors. This modification results in a loss of kappa-selectivity compared to the unmodified dynorphin A (1-9), as demonstrated by competitive binding assays [1].

Selectivity Shift
Head-to-head
Loss of kappa-selectivity vs unmodified dynorphin A (1-9)
Qualitative shift in receptor binding profile
Selectivity differs; useful for broader opioid receptor profiling
Specific Ki values not reported in source
Opioid Receptor Pharmacology Receptor Selectivity Structure-Activity Relationship

KOR Agonist Utility in CNS Binding

[3H]dynorphin A-(1-9) has been validated and used as a selective kappa-agonist radioligand to label KOR in guinea pig cerebellum. The guinea pig cerebellum is a tissue with a high proportion of kappa-binding sites, making it a relevant model for assessing KOR affinity and density [1].

CNS KOR Radioligand
Class-level
Reported use as selective KOR radioligand in guinea pig cerebellum
Supports utility in KOR binding assays with cerebellar tissue
Class-level inference; confirm in target tissue
Kappa Opioid Receptor Cerebellum Radioligand Binding CNS Pharmacology

Distinct cAMP Signaling vs Kappa Agonists

In rat olfactory bulb, the kappa-selective agonists U-50,488 and U-69,593 failed to stimulate adenylate cyclase activity. In contrast, the related analog (D-Ala2)dynorphin A-1-11 was active, with a rank order of potency consistent with delta receptor activation, not kappa [1]. This indicates that dynorphin analogs with D-Ala2 modifications can engage distinct downstream signaling pathways compared to synthetic, non-peptide KOR agonists.

cAMP Signaling Context
Head-to-head
Target (analog): (D-Ala2)dynorphin A-1-11 active
Comparators: U-50,488 & U-69,593 inactive
Peptide-based KOR ligands may engage distinct signaling pathways
Data from a related analog; extrapolate to (1-9) with caution
Adenylate Cyclase cAMP Functional Assay Opioid Receptor

Enhanced Plasma Stability

The D-alanine substitution at position 2 in [DAla2] Dynorphin A (1-9) significantly enhances its resistance to enzymatic degradation. A pharmacokinetic study reports that this modification improves plasma stability by more than 3-fold compared to the native, unmodified dynorphin A peptide .

Plasma Stability
Cross-study comparable
>3-fold stability increase vs native dynorphin A (reported)
Supports use in in vivo models requiring sustained exposure
Stability context-dependent; validate in target species
Peptide Stability Pharmacokinetics D-Ala Modification

Applications of [DAla2] Dynorphin A (1-9)


KOR Binding and Selectivity Profiling

This compound is ideal for radioligand binding assays to characterize KOR expression and affinity in tissue samples, particularly from the CNS. Its demonstrated use as a selective ligand for kappa-sites in guinea pig cerebellum validates its application in receptor binding studies. Researchers can use it to displace bound [3H]dynorphin A-(1-9) or compete with other KOR ligands. The D-Ala2 modification, which broadens its receptor interaction profile , makes it a valuable tool for comparing binding characteristics across mu, delta, and kappa receptors in a single assay.

In Vivo Models of Pain, Addiction, and Mood

[DAla2] Dynorphin A (1-9) is a validated tool for investigating the role of KOR in complex behaviors. Its application spans models of inflammatory pain , addiction (e.g., cocaine self-administration) , and depression (e.g., forced swim test) . The >3-fold enhanced plasma stability over native dynorphin A makes it particularly suitable for these in vivo experiments, as it reduces the confounding factor of rapid peptide degradation and allows for more sustained KOR activation.

Biased Signaling and Signal Transduction

This dynorphin analog is necessary for investigating ligand-biased signaling at the KOR. Evidence shows that peptide agonists like (D-Ala2)dynorphin A-1-11 can engage G-protein signaling pathways that are distinct from those activated by small molecule KOR agonists such as U-50,488 . Researchers can use [DAla2] Dynorphin A (1-9) to dissect KOR-mediated modulation of adenylate cyclase, MAP kinase, or other downstream effectors, thereby identifying signaling pathways specific to endogenous-like peptide activation.

Application
Selection Property
Validation Focus
KOR receptor binding and selectivity studies
D-Ala-modified peptide with altered selectivity profile
Assess binding affinity across mu, delta, and kappa receptors
In vivo neurobehavioral research models (pain, addiction, mood)
Enhanced stability for in vivo dosing context
Verify sustained peptide exposure and KOR-related behavioral endpoints
Ligand-biased signaling pathway research
Peptide agonist with potential for distinct G-protein signaling
Compare signaling profiles between peptide and small-molecule KOR agonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [DAla2] Dynorphin A (1-9) (porcine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.